Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” were not found, related compounds have been synthesized through various methods. For instance, 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .
Scientific Research Applications
Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, is facilitated by phase-transfer catalysts. This process highlights a synthetic method characterized by its use of cost-effective materials, moderate reaction conditions, and moderate enantioselectivity. It's beneficial for producing biologically active compounds that contain a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Synthesis of Tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound involves several steps, starting from the easily available reagent 4-methylpyridinium. This synthesis process is noted for its simplicity, feasibility for industrial scale-up, and high yield of 80.2% (Xin-zhi, 2011).
Future Directions
While specific future directions for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” are not available, related compounds have shown promise in various fields. For example, novel 2-methyl-3-furyl sulfide flavor derivatives have shown antimicrobial activity against different foodborne bacterial or fungal strains, suggesting they could be promising preservatives for food production .
properties
IUPAC Name |
methyl 1-(furan-2-ylmethyl)-4-oxopiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-12(15)10-8-13(5-4-11(10)14)7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPCDOESFOSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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